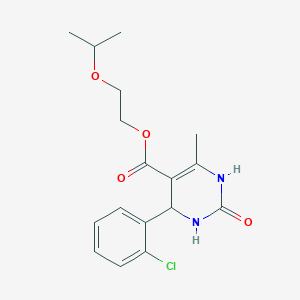![molecular formula C20H20N4O2S B5085360 8-{[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]thio}quinoline](/img/structure/B5085360.png)
8-{[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]thio}quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-{[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]thio}quinoline is a quinoline derivative that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a multi-step process and has been found to exhibit a range of biochemical and physiological effects. In
作用機序
The mechanism of action of 8-{[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]thio}quinoline is not fully understood. However, it is believed to exert its effects through multiple pathways. In cancer cells, it has been shown to induce apoptosis through the activation of caspases. It also inhibits cell proliferation by arresting the cell cycle at the G2/M phase. In the brain, it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
8-{[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]thio}quinoline has a range of biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis and inhibit cell proliferation. It has also been found to inhibit the migration and invasion of cancer cells. In the brain, it has been shown to reduce inflammation and oxidative stress. It has also been found to improve cognitive function and memory.
実験室実験の利点と制限
One of the major advantages of using 8-{[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]thio}quinoline in lab experiments is its potent activity against cancer cells and neurodegenerative diseases. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine its safety profile and potential side effects.
将来の方向性
There are several future directions for the use of 8-{[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]thio}quinoline in scientific research. One potential direction is the development of novel anticancer drugs based on this compound. It may also be used as a lead compound for the development of neuroprotective agents for the treatment of neurodegenerative diseases. Further studies are needed to determine its potential applications in other fields such as immunology and infectious diseases.
Conclusion
In conclusion, 8-{[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]thio}quinoline is a quinoline derivative that has gained significant attention in scientific research due to its potential applications in various fields. It is synthesized through a multi-step process and has been found to exhibit a range of biochemical and physiological effects. Further studies are needed to determine its safety profile and potential side effects. However, it holds great promise as a lead compound for the development of novel drugs for the treatment of cancer and neurodegenerative diseases.
合成法
The synthesis of 8-{[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]thio}quinoline involves a multi-step process. The first step involves the condensation of 2-nitrophenylthiourea with 4-methylpiperazine in the presence of an acid catalyst. This results in the formation of 5-(4-methyl-1-piperazinyl)-2-nitrophenylthiourea. The second step involves the cyclization of the above compound with 8-hydroxyquinoline in the presence of a base catalyst. This results in the formation of 8-{[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]thio}quinoline.
科学的研究の応用
8-{[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]thio}quinoline has a range of scientific research applications. One of the most significant applications is in the field of cancer research. This compound has been found to exhibit potent anticancer activity against various cancer cell lines. It has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
Another important application of this compound is in the field of neuroscience. It has been found to exhibit potent neuroprotective activity against various neurodegenerative diseases. It has been shown to inhibit the production of reactive oxygen species and reduce inflammation in the brain.
特性
IUPAC Name |
8-[5-(4-methylpiperazin-1-yl)-2-nitrophenyl]sulfanylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S/c1-22-10-12-23(13-11-22)16-7-8-17(24(25)26)19(14-16)27-18-6-2-4-15-5-3-9-21-20(15)18/h2-9,14H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZULOVBFMKRZWJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])SC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-cyclohexyl-5-({1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5085285.png)
![N-{1-[1-(1,4-dithiepan-6-yl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5085287.png)
![N-(2-(4-bromophenyl)-1-{[(4-fluorophenyl)amino]carbonyl}vinyl)-2-fluorobenzamide](/img/structure/B5085296.png)


![ethyl 1-[4-methoxy-3-(methoxymethyl)benzyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5085322.png)

![3-[4-(3,4-dichlorophenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B5085333.png)


![6-ethyl-2-[(4-isopropylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5085377.png)
![methyl N-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methylglycinate](/img/structure/B5085378.png)
![4-({4-[(4-carboxyphenyl)sulfonyl]phenyl}thio)phthalic acid](/img/structure/B5085386.png)
![2-{[5-(2-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B5085388.png)